![molecular formula C9H15NO B12976261 5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
5-Azaspiro[3.6]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azaspiro[36]decan-6-one is a heterocyclic compound characterized by a spirocyclic structure, where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.6]decan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea at temperatures ranging from 150-200°C . This reaction yields the desired spirocyclic compound through intramolecular cyclization.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to facilitate the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Azaspiro[3.6]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
5-Azaspiro[3.6]decan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties
Mecanismo De Acción
The mechanism of action of 5-Azaspiro[3.6]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic structure .
Comparación Con Compuestos Similares
- 9-oxa-5-azaspiro[3.6]decan-6-one
- 6-azaspiro[3.6]decan-5-one
- 2-azaspiro[4.5]decan-3-one
Comparison: 5-Azaspiro[3.6]decan-6-one is unique due to its specific spirocyclic structure and the presence of an azaspiro moiety. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
5-azaspiro[3.6]decan-6-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-1-2-5-9(10-8)6-3-7-9/h1-7H2,(H,10,11) |
Clave InChI |
IHXPBURPQSJNBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CCC2)NC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


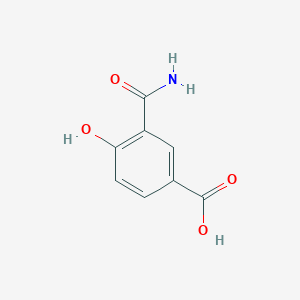
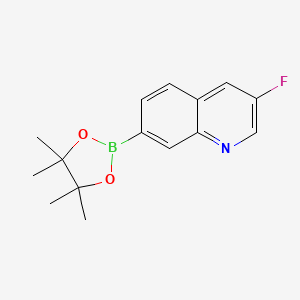
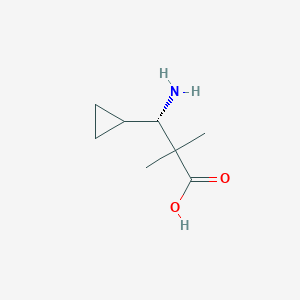
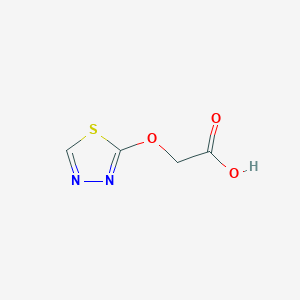
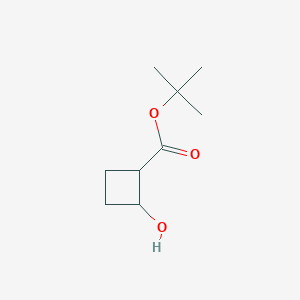
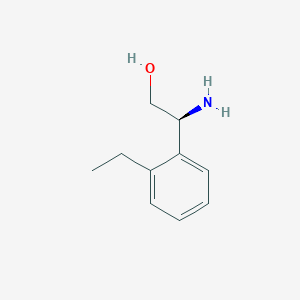
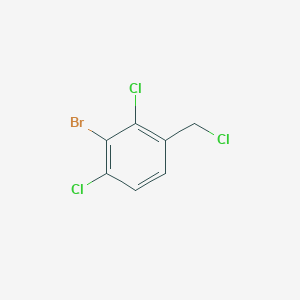
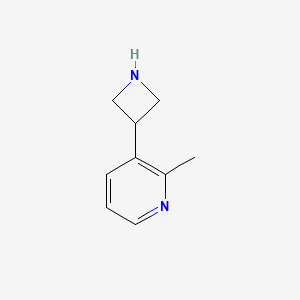
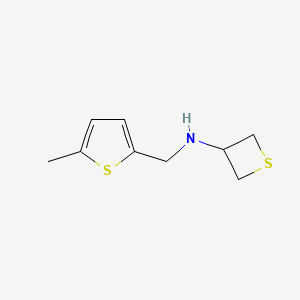
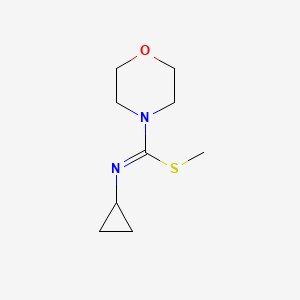
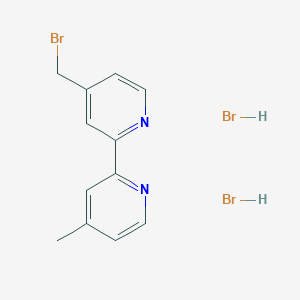
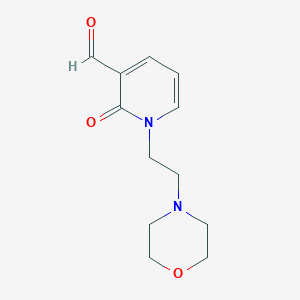
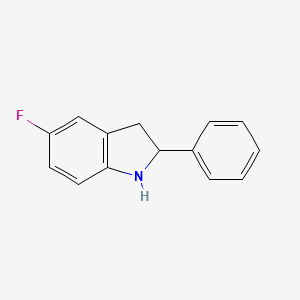
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
